molecular formula C27H24O7 B582661 D-Digitoxose Tribenzoate CAS No. 104652-04-2

D-Digitoxose Tribenzoate

Cat. No. B582661
M. Wt: 460.482
InChI Key: HNKXXOKDADJQAI-VEXUSMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Digitoxose Tribenzoate is a derivative of D-ribo-Hexonic acid that is metabolized in the liver . It is an off-white solid and is a glucose-stimulated insulin release inhibitor . Its molecular formula is C27H24O7 and it has a molecular weight of 460.48 .


Molecular Structure Analysis

The molecular structure of D-Digitoxose Tribenzoate is represented by the InChI key CDXDAWWGDXHJNN-IIVGNXFFSA-N . The canonical SMILES representation is CC1C(C(CC(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 .


Physical And Chemical Properties Analysis

D-Digitoxose Tribenzoate is an off-white solid . It has a molecular formula of C27H24O7 and a molecular weight of 460.48 . It is soluble in dichloromethane .

Scientific Research Applications

Synthesis and Anticancer Applications

  • Anticancer Activities of Digitoxin Derivatives : A study by Iyer et al. (2010) highlights the synthesis of mono-, di-, and tri-O-digitoxoside derivatives of digitoxin and investigates their anticancer activities. Both digitoxin derivatives and MeON-neoglycosides showed chain length-dependent cytotoxicity towards human cancer cell lines, particularly inducing caspase-9-mediated apoptosis in non-small cell lung cancer cells. This suggests potential applications in oncology beyond digitoxin’s traditional use for cardiac conditions (Iyer et al., 2010).

  • Synthesis of Digoxose and Digitoxin : Zhou and O'Doherty (2007) developed a straightforward route for the synthesis of digoxose and digitoxin, demonstrating an effective method for creating these compounds. This work opens the door for the preparation of mono- and disaccharide analogs of digitoxin, possibly enhancing its therapeutic applications (Zhou & O'Doherty, 2007).

  • Cardenolide and Digitoxin Production : Rad et al. (2020) explored the effects of various elicitors on the production of cardenolide and digitoxin in Digitalis purpurea. The study found that certain treatments significantly increased the content of these compounds, offering insights into enhancing their production for medicinal use (Rad et al., 2020).

  • Digitoxin Analogs as Novel Cancer Therapeutics : Elbaz et al. (2012) discuss the promising anticancer potential of digitoxin and its synthetic analogs. The paper emphasizes the need for further research to understand the anticancer mechanisms and address concerns regarding cardiotoxicity, suggesting a pathway for developing potent chemotherapeutic drugs (Elbaz et al., 2012).

Safety And Hazards

D-Digitoxose Tribenzoate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound . It is also important to remove all sources of ignition and evacuate personnel to safe areas in case of a spill or leak .

Future Directions

While specific future directions for D-Digitoxose Tribenzoate are not mentioned in the search results, research on similar compounds, such as digitoxin, suggests potential for further development of these secondary metabolites into new therapeutics . The exploration of enzymatic hyperglycosylation combined with known chemical methods for adding sugars could lead to the creation of new antifungal drugs .

properties

IUPAC Name

[(3R,6S)-3,6-dibenzoyloxy-2-methyloxan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O7/c1-18-24(34-27(30)21-15-9-4-10-16-21)22(32-25(28)19-11-5-2-6-12-19)17-23(31-18)33-26(29)20-13-7-3-8-14-20/h2-16,18,22-24H,17H2,1H3/t18?,22?,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXDAWWGDXHJNN-IIVGNXFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H](C(C[C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156588280

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.